![molecular formula C10H19NO2 B2901573 3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine CAS No. 2287345-43-9](/img/structure/B2901573.png)
3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Methoxyethoxy)ethyl]bicyclo[111]pentan-1-amine is a chemical compound characterized by a bicyclic structure with a pentane ring and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Functionalization: The bicyclo[1.1.1]pentane core is functionalized with a 2-(2-methoxyethoxy)ethyl group.
Amine Introduction: The final step involves the introduction of the amine group to the functionalized bicyclo[1.1.1]pentane derivative.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Substitution reactions can introduce new functional groups to the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including as a drug candidate.
Industry: The compound is used in materials science for developing new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine
- Bicyclo[1.1.1]pentane derivatives
Uniqueness
3-[2-(2-Methoxyethoxy)ethyl]bicyclo[111]pentan-1-amine is unique due to its specific functional groups and the resulting properties
Propiedades
IUPAC Name |
3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-12-4-5-13-3-2-9-6-10(11,7-9)8-9/h2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVTAASVBXCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC12CC(C1)(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}isoquinoline](/img/structure/B2901490.png)
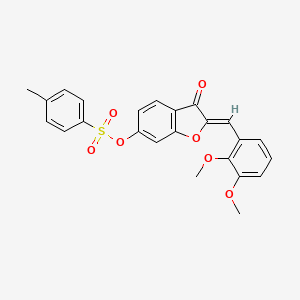
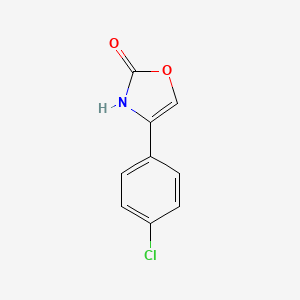
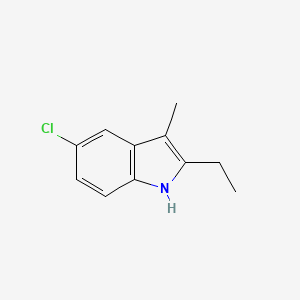
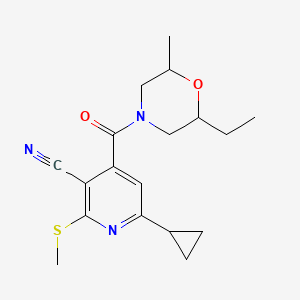

![1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2901497.png)
![N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2901501.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2901505.png)
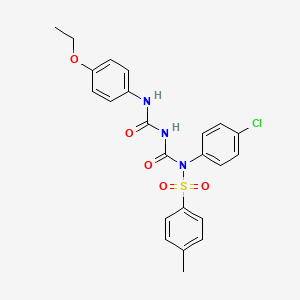
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2901509.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2901511.png)
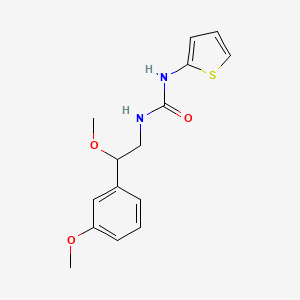
![3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2901513.png)
